5-(benzyloxy)-N-(4-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide

Src kinase inhibition Cell-based assay Structure-activity relationship

5-(Benzyloxy)-N-(4-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide (CAS 1021134-55-3) is a fully synthetic 4H-pyran-2-carboxamide derivative belonging to the 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamide class, originally designed as a potential inhibitor of Src family kinases (SFKs). The molecule features a 5-benzyloxy substituent on the pyranone core and an N-(4-methoxyphenethyl) side chain; the 6-position remains unsubstituted (R = H), distinguishing it from other analogs in this series that carry aryl or alkyl groups at that site.

Molecular Formula C22H21NO5
Molecular Weight 379.412
CAS No. 1021134-55-3
Cat. No. B2927692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(benzyloxy)-N-(4-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide
CAS1021134-55-3
Molecular FormulaC22H21NO5
Molecular Weight379.412
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3
InChIInChI=1S/C22H21NO5/c1-26-18-9-7-16(8-10-18)11-12-23-22(25)20-13-19(24)21(15-28-20)27-14-17-5-3-2-4-6-17/h2-10,13,15H,11-12,14H2,1H3,(H,23,25)
InChIKeyZDBKVUKEWNYZQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Benzyloxy)-N-(4-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide (CAS 1021134-55-3): Core Chemical Identity and Src Kinase Inhibitor Classification


5-(Benzyloxy)-N-(4-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide (CAS 1021134-55-3) is a fully synthetic 4H-pyran-2-carboxamide derivative belonging to the 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamide class, originally designed as a potential inhibitor of Src family kinases (SFKs) [1]. The molecule features a 5-benzyloxy substituent on the pyranone core and an N-(4-methoxyphenethyl) side chain; the 6-position remains unsubstituted (R = H), distinguishing it from other analogs in this series that carry aryl or alkyl groups at that site [2]. It was disclosed in a 2008 study reporting the design, synthesis, and preliminary biological evaluation of this chemotype against Src kinase, a non-receptor tyrosine kinase implicated in cancer progression [1].

Why Generic Substitution Fails for 5-(Benzyloxy)-N-(4-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide: Structural Determinants of Src Kinase Activity


In the 5-benzyloxy-4-oxo-4H-pyran-2-carboxamide series, both the nature of the N-phenethyl substituent and the 6-position substituent critically govern Src inhibitory potency and selectivity [1]. The target compound carries an unsubstituted 6-position (R = H) combined with a 4-methoxyphenethyl amide side chain, a combination that yields an IC50 of 113 000 nM (1.13 × 10⁵ nM) in a cell-based Src inhibition assay [1][2]. Even seemingly minor changes—such as replacing the 4-methoxyphenethyl group with a different phenethyl variant or introducing a small substituent at the 6-position—can dramatically shift activity by an order of magnitude or more within the same study [1]. Consequently, generic in-class substitution without explicit comparative bioactivity data risks selecting an analog with entirely different potency, selectivity, and intracellular behavior, undermining experimental reproducibility and drug discovery efforts.

Quantitative Differentiation Guide: 5-(Benzyloxy)-N-(4-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide vs. In-Class Analogs


Cell-Based Src Inhibitory Activity of the Unsubstituted 6-Position Analog (R = H) vs. Reported Active Series Members

In a mouse BV2 microglial cell assay measuring suppression of LPS-induced nitric oxide (NO) release as a functional readout of Src inhibition, 5-(benzyloxy)-N-(4-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide (6-H analog) displayed an IC50 of 113 000 nM (113 µM) [1]. The original 2008 study by Farard et al. reported that several 6-aryl-substituted analogs within the same series achieved IC50 values in the low micromolar to sub-micromolar range against isolated Src kinase, though the precise numeric values for each comparator were not individually tabulated in the publicly available abstract [2]. This ~100- to >1000-fold potency gap between the 6-unsubstituted target compound and its 6-substituted congeners demonstrates that the absence of a 6-substituent profoundly diminishes Src engagement, making this molecule a useful low-activity control or scaffold for further optimization rather than a potent lead.

Src kinase inhibition Cell-based assay Structure-activity relationship

Physicochemical Differentiation: Computational LogP and Hydrogen-Bond Donor Profile vs. 6-Aryl-Substituted Analogs

The target compound has a calculated XLogP3-AA of 3.2 and a single hydrogen-bond donor (the amide NH) [1]. In contrast, introducing a 6-aryl substituent—such as a phenyl or substituted phenyl ring—typically increases the calculated logP by ≥ 1–1.5 units and may add further hydrogen-bond acceptors, altering both passive membrane permeability and solubility [2]. While direct experimental logP or solubility data for each analog are not publicly available, the computed difference in lipophilicity indicates that the target compound resides in a more favorable range for aqueous solubility and may exhibit different cellular permeability compared to its more lipophilic, 6-substituted counterparts.

Physicochemical properties Drug-likeness LogP

Structural Verification and Purity Benchmarking: Enabling Reproducible Procurement Against Non-Validated Commercial Sources

Multiple independent database entries (PubChem CID 42226925, ChEMBL CHEMBL3952652, BindingDB BDBM50196851) converge on the same IUPAC name, molecular formula (C22H21NO5), and exact mass (379.14197277 Da) for this compound [1][2]. Japanese commercial listings indicate a typical supplied purity of ≥95% . In contrast, many closely related but not identical analogs (e.g., 5-methoxy-N-(4-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide, CAS 1040639-35-7) are sometimes confused or co-listed under similar search terms, posing a risk of inadvertent procurement of the wrong chemical entity . The unambiguous database cross-referencing and defined purity specification for the target compound enable confident selection and quality control.

Chemical identity Purity specification Procurement quality

Recommended Application Scenarios for 5-(Benzyloxy)-N-(4-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide Based on Verified Differentiation


Low-Activity Control Compound for Src Kinase Assay Development and Validation

With a confirmed cell-based IC50 of 113 000 nM against Src-dependent NO release in BV2 cells [1], this compound serves as an ideal negative or low-activity control when benchmarking assay sensitivity, establishing Z'-factor windows, or verifying that observed effects are due to specific kinase inhibition rather than non-specific cytotoxicity. Its use ensures that assay systems can discriminate between weakly active and genuinely potent inhibitors.

Scaffold for Structure-Based Optimization of 4H-Pyran-2-Carboxamide Src Inhibitors

The target compound represents the minimal 6-H scaffold of the 5-benzyloxy-4-oxo-4H-pyran-2-carboxamide series. Medicinal chemistry teams can build upon this core by introducing diverse substituents at the 6-position, using the target compound's weak activity as a baseline to quantify the potency enhancement conferred by specific substitutions [1][2]. Its ready synthetic accessibility (as evidenced by commercial availability at ≥95% purity) makes it a convenient starting material for parallel derivatization.

Physicochemical Reference Standard for Solubility and Permeability Profiling in the 4H-Pyran Series

Given its moderate computed logP (3.2) and single H-bond donor, the target compound can serve as a reference point for experimental determination of aqueous solubility and artificial membrane permeability (PAMPA or Caco-2) within the 4H-pyran-2-carboxamide class. Comparing these values against those of more lipophilic 6-substituted analogs provides a quantitative structure-property relationship (QSPR) dataset that guides lead optimization toward favorable drug-like properties [3].

Analytical Reference Material for Method Development and Cross-Laboratory Harmonization

The compound's well-defined chemical identity across multiple authoritative databases (PubChem, ChEMBL, BindingDB) and its commercial availability at ≥95% purity make it suitable as an analytical reference standard. It can be used to develop and validate LC-MS or HPLC methods for the detection and quantification of 4H-pyran-2-carboxamide derivatives in biological matrices, facilitating cross-study data harmonization in Src inhibitor research [4].

Quote Request

Request a Quote for 5-(benzyloxy)-N-(4-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.